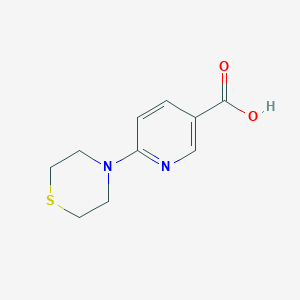

6-Thiomorpholinonicotinic acid

Description

6-Thiomorpholinonicotinic acid is a heterocyclic compound that belongs to the class of thiomorpholines and nicotinic acids. Its chemical formula is C10H12N2O2S, and it has a molecular weight of 224.28 g/mol

Properties

IUPAC Name |

6-thiomorpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEVIMFCGMYRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiomorpholinonicotinic acid typically involves the reaction of nicotinic acid derivatives with thiomorpholine. One common method includes the use of nicotinic acid chloride, which reacts with thiomorpholine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: 6-Thiomorpholinonicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiomorpholine ring to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-Thiomorpholinonicotinic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-Thiomorpholinonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiomorpholine ring can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the nicotinic acid moiety can interact with nicotinic receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Thiazole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.

Nicotinic acid derivatives: Compounds like 2,6-dichloroisonicotinic acid are used as plant resistance inducers and have applications in agriculture.

Uniqueness: 6-Thiomorpholinonicotinic acid is unique due to the presence of both thiomorpholine and nicotinic acid moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Biological Activity

6-Thiomorpholinonicotinic acid (TMNA) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including both a thiomorpholine and a nicotinic acid moiety, contribute to its diverse biological effects. This article explores the biological activity of TMNA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Thiomorpholine Ring : This component allows for covalent interactions with various enzymes.

- Nicotinic Acid Moiety : This part can interact with nicotinic receptors, influencing neurotransmission and other cellular pathways.

TMNA's mechanism of action primarily involves:

- Enzyme Inhibition : The thiomorpholine ring can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This property is particularly relevant in the context of anti-inflammatory and antibacterial activities.

- Receptor Modulation : The nicotinic acid portion interacts with nicotinic acetylcholine receptors, potentially modulating synaptic transmission and influencing various physiological processes.

1. Antimicrobial Activity

Research indicates that TMNA exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of TMNA can effectively inhibit the growth of certain bacterial strains, highlighting its potential in treating bacterial infections.

2. Anti-Inflammatory Effects

TMNA has been investigated for its anti-inflammatory properties. Preclinical studies suggest that it can significantly reduce inflammation markers in vitro and in vivo. The compound's ability to modulate inflammatory pathways makes it a promising candidate for treating inflammatory diseases.

3. Anticancer Potential

Recent studies have explored the anticancer activity of TMNA derivatives. These compounds have demonstrated selective toxicity towards cancer cells, reducing tumor size in preclinical models. Quantitative analyses reveal a significant decrease in cancer cell viability following treatment with TMNA derivatives.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TMNA against various bacterial strains. The results indicated that TMNA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-Inflammatory Activity

In a controlled animal study, TMNA was administered to assess its anti-inflammatory effects. The findings showed a marked reduction in paw edema compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| TMNA | 45 |

Recent Studies

Recent research has focused on synthesizing novel derivatives of TMNA to enhance its biological activity. These derivatives are being evaluated for their efficacy in various assays related to inflammation, cancer cell viability, and microbial resistance.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-Thiomorpholinonicotinic acid in synthetic chemistry research?

- Methodological Answer :

- Synthesis Validation : Confirm chemical structure using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to resolve proton environments and carbon frameworks. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) under optimized gradient conditions (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Report retention times and purity percentages.

- Crystallization : Use single-crystal X-ray diffraction for unambiguous structural determination, supplemented by elemental analysis (C, H, N, S) to verify stoichiometry.

- Reference Standards : Compare spectral data with literature or commercially available analogs, ensuring solvent peaks are accounted for in NMR analysis .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

- Methodological Answer :

- Experimental Setup : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) and assess degradation products via LC-MS.

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C, sampling at 0, 24, 48, and 72 hours. Quantify intact compound using validated HPLC methods.

- Light Sensitivity : Expose to UV light (ICH Q1B) and monitor photodegradation with UV-Vis spectroscopy.

- Data Reporting : Include degradation kinetics (e.g., half-life) and structural elucidation of major degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across pharmacological studies?

- Methodological Answer :

- Critical Appraisal : Systematically review variables such as cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., ATP-based vs. colorimetric viability assays), and compound concentrations. Use PRISMA guidelines for meta-analysis to identify heterogeneity sources .

- Bias Assessment : Apply Cochrane Risk of Bias Tool to evaluate blinding, randomization, and allocation concealment in in vitro/in vivo studies. For example, inadequate blinding may inflate efficacy estimates by 17% .

- Dose-Response Reproducibility : Replicate key experiments with standardized controls (e.g., positive/negative controls for target inhibition) and pre-register protocols to minimize selective reporting .

Q. What strategies are effective for controlling experimental bias in preclinical studies evaluating this compound’s mechanism of action?

- Methodological Answer :

- Randomization and Blinding : Implement block randomization for animal group assignments and double-blinding for compound administration and data analysis.

- Confounding Variables : Control for batch-to-batch variability in compound synthesis by using a single validated batch for all experiments.

- Statistical Rigor : Predefine sample sizes via power analysis (α = 0.05, β = 0.2) and avoid post hoc subgroup analyses unless hypothesis-driven.

- Transparency : Share raw data and analysis code in repositories like Zenodo to enable independent validation .

Q. How should researchers formulate a PICOT-compliant question for clinical translation studies involving this compound?

- Methodological Answer :

- PICOT Framework :

- P (Population): Patients with [specific condition, e.g., inflammatory disorders].

- I (Intervention): Oral administration of this compound at [dose range].

- C (Comparison): Placebo or standard therapy (e.g., methotrexate).

- O (Outcome): Reduction in [biomarker, e.g., TNF-α levels] at 12 weeks.

- T (Time): 6-month follow-up for safety endpoints.

- Evidence Synthesis : Search MEDLINE, Embase, and Cochrane Central via controlled vocabulary (MeSH terms) and Boolean operators. Prioritize systematic reviews addressing pharmacokinetic-pharmacodynamic (PK/PD) relationships .

Q. What meta-analytic approaches are suitable for reconciling divergent efficacy outcomes in studies of this compound?

- Methodological Answer :

- Data Harmonization : Standardize outcome metrics (e.g., IC50 values converted to nM units) and exclude studies with high risk of bias (e.g., unclear allocation concealment).

- Statistical Models : Use random-effects models to account for between-study heterogeneity (I² statistic). Perform subgroup analyses by study design (e.g., in vitro vs. in vivo).

- Publication Bias : Assess funnel plot asymmetry via Egger’s regression test and adjust using trim-and-fill methods.

- Sensitivity Analysis : Exclude outliers and re-analyze effect sizes to test robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.